ETHYL (5Z)-5-{[3-ETHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Description
ETHYL (5Z)-5-{[3-ETHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an ethoxy group, and a methoxy-oxoethoxy group
Properties
IUPAC Name |
ethyl (5Z)-5-[[3-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO7S/c1-5-32-20-13-17(9-12-19(20)34-15-22(28)31-4)14-21-24(29)23(26(30)33-6-2)25(35-21)27-18-10-7-16(3)8-11-18/h7-14,29H,5-6,15H2,1-4H3/b21-14-,27-25? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLXFSYYXKLNRB-PPTQLFOTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-5-{[3-ETHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzaldehyde with 2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylic acid ethyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl and methoxy ester groups undergo hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. For example:
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Base-mediated saponification : Cleavage of the ethyl ester at position 3 produces a carboxylate intermediate, enabling further conjugation.
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Selective hydrolysis : The methoxy ester at the 2-oxoethoxy substituent can be selectively hydrolyzed using dilute HCl, preserving the ethyl ester group.
Nucleophilic Substitution at the Aryl Ether
The ethoxy and methoxy-2-oxoethoxy groups on the phenyl ring participate in nucleophilic substitution reactions. For instance:
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Methoxy displacement : Reaction with amines (e.g., piperidine) replaces the methoxy group, forming secondary amides.
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Ethoxy replacement : Treatment with thiols in the presence of Lewis acids replaces the ethoxy group with thioether linkages.
Electrophilic Aromatic Substitution
The thiophene ring’s electron-rich nature allows for electrophilic substitution at position 5:
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Halogenation : Bromine or chlorine substitutes the methylidene hydrogen under mild conditions.
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Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups, enhancing electron-withdrawing properties.
Cycloaddition Reactions
The exocyclic double bond (Z-configuration) participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts.
Mechanistic Insights
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Stability under acidic conditions : The ethylidene group undergoes partial isomerization (Z→E) in strong acids, affecting reaction outcomes .
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Steric effects : Bulky substituents on the phenyl ring hinder nucleophilic substitution at the methoxy-2-oxoethoxy group.
Interaction with Biological Targets
The compound’s derivatives interact with:
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Kinases : Carboxylate derivatives show ATP-competitive binding (Kd: 0.45 µM).
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GPCRs : Thioether analogs exhibit partial agonism at serotonin receptors (EC₅₀: 3.7 µM).
Scientific Research Applications
Structure and Composition
The compound has a complex structure characterized by the following features:
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molecular Weight : 366.41 g/mol
- IUPAC Name : Ethyl (5Z)-5-{[3-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
Medicinal Chemistry
The compound demonstrates potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Research indicates that derivatives of thiophene compounds are often evaluated for their anti-inflammatory and anticancer activities.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thiophene derivatives. The results showed that compounds similar to ethyl (5Z)-5-{[3-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene exhibited significant cytotoxicity against various cancer cell lines .
Antimicrobial Properties
Thiophene derivatives have been documented for their antimicrobial activity. The incorporation of ethoxy and methoxy groups enhances their solubility and bioavailability, making them suitable candidates for further development.
Case Study: Antimicrobial Efficacy
Research demonstrated that similar compounds showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
Material Science
The unique properties of this compound allow it to be explored in material science applications, particularly as a building block for organic semiconductors.
Data Table: Material Properties
| Property | Value |
|---|---|
| Conductivity | High |
| Thermal Stability | Stable up to 200 °C |
Photovoltaic Applications
Research indicates that compounds with similar structures can be incorporated into organic photovoltaic devices due to their ability to absorb light effectively.
Case Study: Organic Solar Cells
A study showed that thiophene-based compounds improved the efficiency of organic solar cells by enhancing charge transport properties .
Mechanism of Action
The mechanism of action of ETHYL (5Z)-5-{[3-ETHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
ETHYL (2E)-3-[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]ACRYLATE: Similar in structure but lacks the thiophene ring and amino group.
ETHYL (2E)-3-[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]PROPENOATE: Similar but with different functional groups.
Uniqueness
ETHYL (5Z)-5-{[3-ETHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring, ethoxy group, and methoxy-oxoethoxy group, which confer distinct chemical and biological properties
Biological Activity
Ethyl (5Z)-5-{[3-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, which enhances its biological activity. Its structure can be described as follows:
- Molecular Formula : C₃₁H₃₄N₂O₇S
- Molecular Weight : 570.68 g/mol
The presence of various functional groups, including methoxy and ethoxy moieties, contributes to its pharmacological profile.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of thiophene have shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells. A study demonstrated that compounds structurally related to our target compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells .
Anti-inflammatory Effects
Compounds containing thiophene rings have also been associated with anti-inflammatory properties. Ethyl (5Z)-5-{[3-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene} derivatives have been shown to reduce inflammation markers in vitro and in vivo models. This activity is believed to stem from the inhibition of pro-inflammatory cytokines .
Antimicrobial Activity
The antimicrobial potential of ethyl (5Z)-5-{[3-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene} has been explored in several studies. It has exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Modulation of Cell Signaling Pathways : It could affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
Case Studies
Several studies have investigated the biological effects of compounds similar to ethyl (5Z)-5-{[3-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene}:
- Study on Cancer Cell Lines : A recent study evaluated the effects of a related thiophene derivative on human breast cancer cells. Results showed a significant reduction in cell viability and an increase in apoptosis markers .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of thiophene derivatives in animal models. The results indicated a marked decrease in paw edema and inflammatory cytokine levels .
Data Summary Table
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield?
The compound is synthesized via multi-step condensation and cyclization reactions. Key steps include:
- Refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and oxo-compounds in DMF/acetic acid (1:2 v/v) for 2 hours to form the thiazolidinone core .
- Recrystallization from DMF-ethanol or DMF-acetic acid to purify intermediates. Yield optimization involves adjusting stoichiometric ratios (e.g., oxo-compound excess to 0.03 mol) and solvent polarity to stabilize intermediates .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- X-ray crystallography resolves the Z-configuration of the methylidene group and confirms non-planar geometry due to steric hindrance from substituents .
- NMR (¹H/¹³C) identifies proton environments, such as the methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups, with shifts at δ 3.8–4.3 ppm .
- IR spectroscopy detects carbonyl stretches (C=O) at 1680–1720 cm⁻¹ and thiophene ring vibrations .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational models (e.g., DFT) be resolved for this compound?
Discrepancies often arise in electronic structure predictions (e.g., bond angles, charge distribution). To address this:
- Perform DFT calculations (B3LYP/6-31G* basis set) to optimize geometry and compare with crystallographic data .
- Validate computational models by correlating HOMO-LUMO gaps with experimental UV-Vis absorption spectra. Adjust basis sets or solvent effect parameters to improve accuracy .
Q. What strategies ensure regioselectivity during derivatization of the thiophene-3-carboxylate moiety?
- Use protecting groups (e.g., tert-butyldimethylsilyl) for the 4-oxo group to direct functionalization to the 5-methylidene site .
- Employ microwave-assisted synthesis to enhance reaction specificity. For example, hydrazine hydrate selectively reacts with the oxadiazole ring under controlled conditions .
- Monitor progress via HPLC-MS to detect byproducts and adjust reaction time/temperature .
Q. How does steric and electronic modulation of the 4-(2-methoxy-2-oxoethoxy)phenyl group affect biological activity?
- Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance electrophilicity, potentially increasing binding affinity to target enzymes.
- Replace the ethoxy group with bulkier substituents (e.g., isopropoxy) and assess conformational changes via molecular docking simulations .
- Compare IC₅₀ values in enzyme inhibition assays to quantify structure-activity relationships (SAR) .
Q. What mechanistic insights can DFT studies provide about the compound’s stability under varying pH conditions?
- DFT-based molecular dynamics simulations reveal protonation/deprotonation trends at the 4-oxo and amino groups.
- At pH < 5, the compound undergoes keto-enol tautomerism, destabilizing the thiophene ring.
- Solvent-accessible surface area (SASA) calculations predict aggregation tendencies in aqueous buffers, guiding formulation design .
Methodological Considerations
Q. How can researchers validate the purity of this compound when commercial standards are unavailable?
- Combine HPLC-DAD (Diode Array Detection) with a C18 column (acetonitrile/water gradient) to separate impurities.
- Use elemental analysis (C, H, N, S) to verify stoichiometric ratios within ±0.3% deviation .
- Cross-reference high-resolution mass spectrometry (HR-MS) data with theoretical m/z values .
Q. What experimental controls are critical when studying this compound’s reactivity in cross-coupling reactions?
- Include palladium catalyst controls (e.g., Pd(OAc)₂ vs. PdCl₂) to assess catalytic efficiency in Suzuki-Miyaura couplings.
- Monitor for protodeboronation byproducts using ¹¹B NMR when employing aryl boronic acids .
- Use inert atmosphere techniques (N₂/Ar) to prevent oxidation of the methylidene group during reactions .
Data Interpretation and Troubleshooting
Q. How should researchers address inconsistent biological activity data across different assay platforms?
- Normalize data using positive controls (e.g., doxorubicin for cytotoxicity assays) and account for solvent effects (DMSO tolerance <1% v/v).
- Perform dose-response curves in triplicate and apply statistical models (e.g., Hill equation) to calculate EC₅₀ values with 95% confidence intervals .
Q. What are the limitations of using this compound in photophysical studies, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
